

Best practices for dissolving and storing DAT-230

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Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

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Application Notes and Protocols for DAT-230

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAT-230 is a potent, cell-permeable microtubule inhibitor identified as 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl)aniline. As a derivative of combretastatin-A4, it exhibits significant anti-tumor activity by disrupting microtubule dynamics, a critical process for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, making **DAT-230** a promising candidate for further investigation in oncology research and drug development.

These application notes provide detailed protocols for the proper dissolution, storage, and handling of **DAT-230**, along with a summary of its mechanism of action and a protocol for its use in cell-based assays.

Chemical Properties

A summary of the key chemical properties of **DAT-230** is provided in the table below.

Property	Value
Chemical Name	2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl)aniline
CAS Number	1504583-00-9
Molecular Formula	C ₂₀ H ₂₁ NO ₂ S
Molecular Weight	339.45 g/mol

Dissolving and Storing DAT-230: Best Practices Solubility

While specific quantitative solubility data for **DAT-230** in various solvents is not extensively published, based on its chemical structure as a combretastatin derivative and general laboratory practices for similar compounds, the following recommendations are provided.

Solvent	Recommendation
Dimethyl Sulfoxide (DMSO)	DAT-230 is expected to be soluble in DMSO. For creating stock solutions, anhydrous DMSO is recommended.
Ethanol	Solubility in ethanol may be limited. It is advisable to test solubility in a small volume before preparing a larger stock.
Phosphate-Buffered Saline (PBS)	DAT-230 is expected to have low solubility in aqueous buffers like PBS. Direct dissolution in PBS is not recommended.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Equilibrate the vial of lyophilized **DAT-230** powder to room temperature before opening to prevent moisture condensation.

- To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a vial containing 1 mg of **DAT-230** (MW: 339.45), add 294.6 μ L of DMSO.
- Vortex the solution gently until the powder is completely dissolved.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Storage and Stability

Proper storage of **DAT-230** is critical to maintain its biological activity. The following storage conditions are recommended based on best practices for microtubule inhibitors and related compounds.

Form	Storage Temperature	Shelf Life	Special Instructions
Lyophilized Powder	-20°C	Up to 36 months	Keep desiccated to prevent hydrolysis.
Stock Solution in DMSO	-20°C	Up to 1 month	Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO	-80°C	Up to 6 months	Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Important Considerations:

- **Freeze-Thaw Cycles:** Repeated freezing and thawing of stock solutions can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots.
- **Light Sensitivity:** Protect the lyophilized powder and stock solutions from direct light.

- Working Solutions: Prepare fresh working solutions from the stock solution for each experiment and do not store them for extended periods.

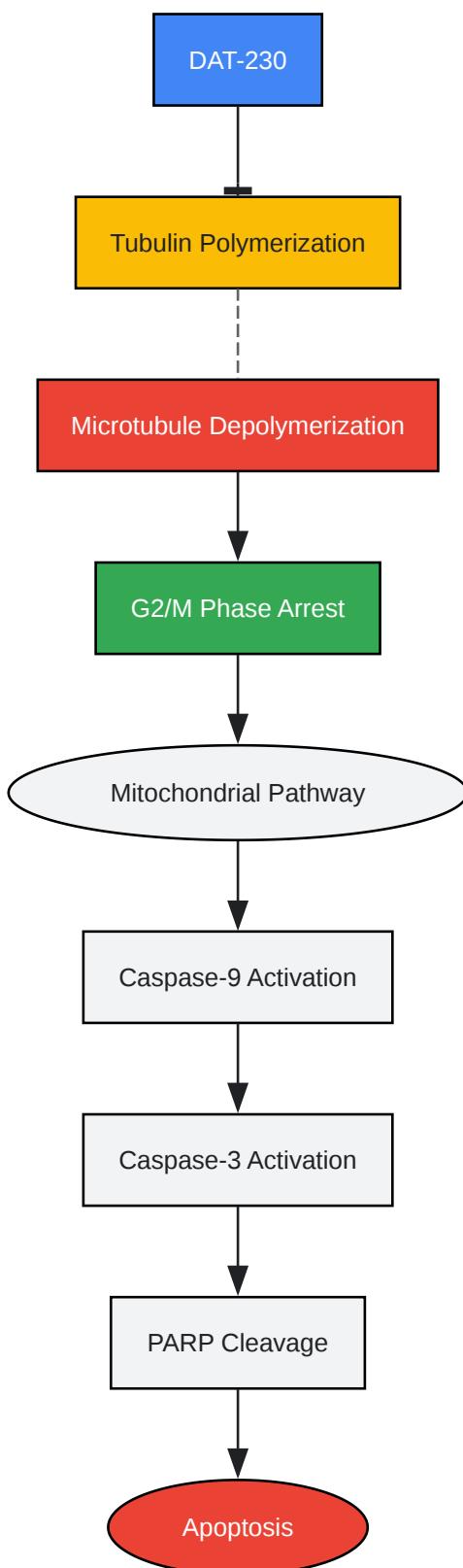
Mechanism of Action: Microtubule Depolymerization and Apoptosis

DAT-230 exerts its cytotoxic effects by targeting the microtubule network within cells. The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the dynamic instability of microtubules essential for various cellular processes, most notably mitotic spindle formation.

The disruption of microtubule dynamics by **DAT-230** initiates a cascade of cellular events:

- Microtubule Depolymerization: **DAT-230** binds to tubulin, preventing its assembly into microtubules. This leads to a net depolymerization of the existing microtubule network.
- G2/M Phase Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. This results in the arrest of the cell cycle at the G2/M transition, preventing cells from proceeding through mitosis.
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This is characterized by the activation of caspase-9 and caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.

The signaling pathway for **DAT-230**-induced apoptosis is depicted in the following diagram:



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DAT-230 induced apoptosis pathway.

Experimental Protocols

The following protocol is a general guideline for investigating the effects of **DAT-230** on cancer cell lines, based on the methodology used for SGC-7901 human gastric adenocarcinoma cells.

Cell Culture and Treatment

- Cell Line Maintenance: Culture SGC-7901 cells (or other suitable cancer cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis) at a density that will allow for logarithmic growth during the experiment.
- **DAT-230** Treatment:
 - Prepare a series of dilutions of the **DAT-230** stock solution in complete culture medium to achieve the desired final concentrations.
 - Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **DAT-230**.
 - Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of **DAT-230** used.
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

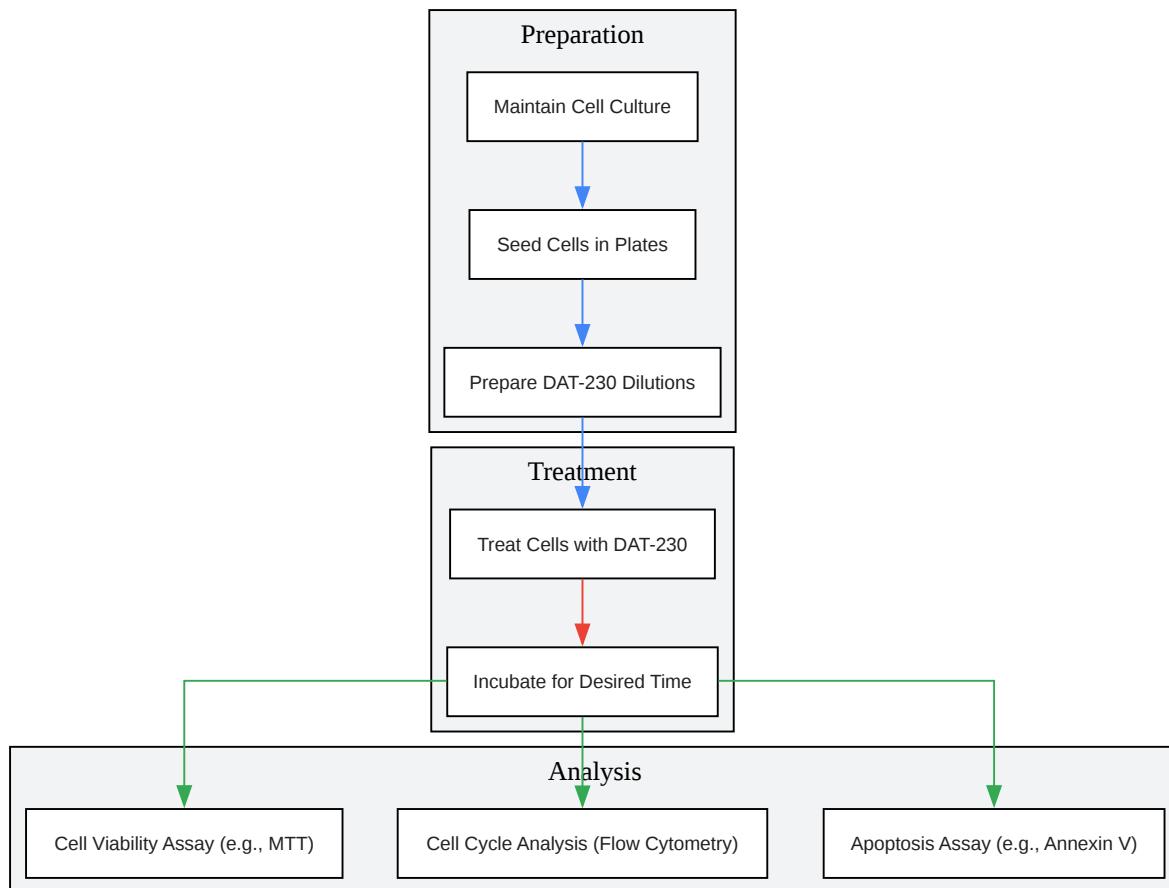
- At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
- Incubate the plate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

- Harvest the cells by trypsinization and wash them with ice-cold PBS.
- Fix the cells in 70% ethanol at -20°C overnight.
- Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate the cells in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

The following diagram illustrates a general workflow for a cell-based experiment with **DAT-230**.



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General experimental workflow.

Conclusion

DAT-230 is a valuable research tool for studying the role of microtubule dynamics in cancer cell proliferation and for the development of novel anti-cancer therapeutics. Adherence to the best practices for dissolution, storage, and handling outlined in these application notes will help

ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental results.

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